molecular formula C9H11N3O3 B2538976 Ethyl 4-amino-3-nitrobenzimidate CAS No. 165596-29-2

Ethyl 4-amino-3-nitrobenzimidate

Cat. No.: B2538976
CAS No.: 165596-29-2
M. Wt: 209.205
InChI Key: HDZBKBNXWMLBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-nitrobenzimidate is an organic compound with the molecular formula C9H11N3O3 It is a derivative of benzimidazole, featuring an ethyl ester group, an amino group at the 4-position, and a nitro group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-nitrobenzimidate typically involves the nitration of ethyl 4-aminobenzoate followed by the conversion of the nitro group to the corresponding benzimidate. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-nitrobenzimidate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 4-amino-3-aminobenzimidate.

    Substitution: Various substituted benzimidates depending on the nucleophile used.

    Oxidation: Ethyl 4-nitroso-3-nitrobenzimidate or Ethyl 4-nitro-3-nitrobenzimidate.

Scientific Research Applications

Ethyl 4-amino-3-nitrobenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-nitrobenzimidate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Ethyl 4-amino-3-nitrobenzimidate can be compared with other similar compounds, such as:

    Ethyl 4-amino-3-nitrobenzoate: Similar structure but lacks the benzimidate moiety.

    Ethyl 4-amino-3-nitrobenzamide: Contains an amide group instead of an ester group.

    Ethyl 4-amino-3-nitrobenzylamine: Features a benzylamine group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both the nitro and amino groups on the benzene ring, along with the benzimidate moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 4-amino-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBKBNXWMLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.